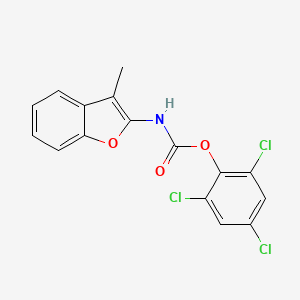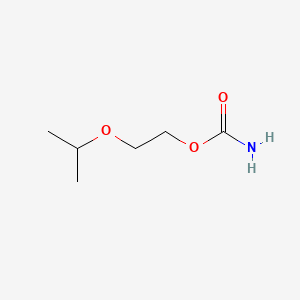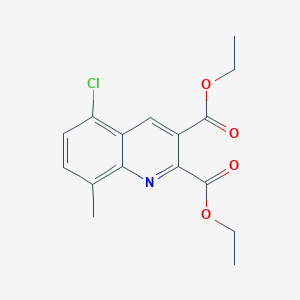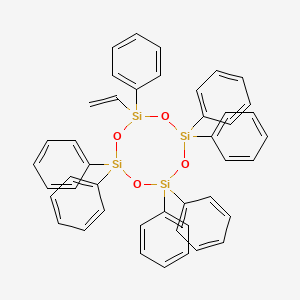
2-Ethenyl-2,4,4,6,6,8,8-heptaphenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups and a vinyl group attached to a tetrasiloxane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of phenyl-substituted silanes with vinyl-substituted silanes under controlled conditions. The reaction is often catalyzed by a platinum-based catalyst to facilitate the formation of the desired tetrasiloxane structure. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. This method ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Chemistry: The compound serves as a precursor for the synthesis of other complex organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of high-performance coatings and adhesives due to its robust chemical structure.
作用機序
The mechanism by which 2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane exerts its effects involves interactions with various molecular targets. The phenyl groups can engage in π-π interactions with aromatic systems, while the vinyl group can participate in polymerization reactions. The tetrasiloxane core provides a stable framework that can withstand harsh chemical environments, making it suitable for various applications.
類似化合物との比較
Similar Compounds
2,2,4,4,6,6,8-Heptamethyl-8-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and applications.
2,2,4,4,6,6-Hexamethyl-8,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has fewer phenyl groups and additional methyl groups, which affect its reactivity and stability.
Uniqueness
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is unique due to its combination of phenyl and vinyl groups attached to a tetrasiloxane core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
15208-31-8 |
|---|---|
分子式 |
C44H38O4Si4 |
分子量 |
743.1 g/mol |
IUPAC名 |
2-ethenyl-2,4,4,6,6,8,8-heptakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C44H38O4Si4/c1-2-49(38-24-10-3-11-25-38)45-50(39-26-12-4-13-27-39,40-28-14-5-15-29-40)47-52(43-34-20-8-21-35-43,44-36-22-9-23-37-44)48-51(46-49,41-30-16-6-17-31-41)42-32-18-7-19-33-42/h2-37H,1H2 |
InChIキー |
VJNNONLLYHTEJD-UHFFFAOYSA-N |
正規SMILES |
C=C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
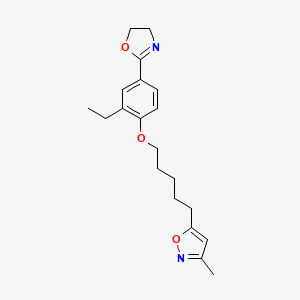
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
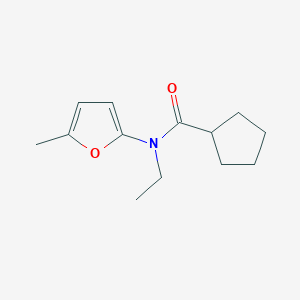
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)
![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
